N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
Description
The compound N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is a glycinamide derivative characterized by a sulfanyl ethyl side chain (4-methylbenzyl-substituted) and dual N~2~ substituents: a 3-methylphenyl group and a methylsulfonyl moiety.
Properties
IUPAC Name |
2-(3-methyl-N-methylsulfonylanilino)-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S2/c1-16-7-9-18(10-8-16)15-26-12-11-21-20(23)14-22(27(3,24)25)19-6-4-5-17(2)13-19/h4-10,13H,11-12,14-15H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBBSZLVEAPNBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCCNC(=O)CN(C2=CC=CC(=C2)C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60367803 | |
| Record name | STK073505 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6485-23-0 | |
| Record name | STK073505 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the sulfanyl and methylsulfonyl intermediates, followed by their coupling with the glycinamide backbone under controlled conditions. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The aromatic rings can undergo reduction reactions to form more saturated compounds.
Substitution: The aromatic rings and the glycinamide backbone can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, each with distinct chemical and physical properties.
Scientific Research Applications
N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide exerts its effects involves its interaction with specific molecular targets. The sulfanyl and methylsulfonyl groups play a crucial role in binding to enzymes and receptors, modulating their activity. The compound can influence various biochemical pathways, leading to changes in cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Glycinamide Derivatives
Substituent Effects on Activity
- Sulfonyl vs. This may explain NCDI’s superior performance as a nematode chitin deacetylase inhibitor. Fluorophenyl and Chlorophenyl substituents (e.g., in ) enhance metabolic stability and electron-withdrawing properties, which could improve target binding affinity compared to the target compound’s 3-methylphenyl group.
Aromatic Ring Modifications :
- The 3-methylphenyl group in the target compound (meta-substitution) may offer moderate steric effects, whereas 4-methylphenyl (para-substitution, as in ) provides better planarity for π-π stacking in enzyme active sites.
- Nitrophenyl () and ethoxyphenyl () groups introduce polarizable electron-withdrawing or donating effects, altering interaction kinetics with biological targets.
Conformational and Crystallographic Insights
- Studies on sulfonamide derivatives (e.g., ) reveal that antiperiplanar arrangements of N–H and C=O bonds are critical for forming intermolecular hydrogen bonds (e.g., N1—H1N⋯O1 in ). The target compound’s methylsulfonyl group may adopt a similar conformation, stabilizing dimeric structures.
- Disordered tert-butyl groups () and hydrogen-bonded networks () highlight the importance of crystal packing in bioavailability, a factor relevant to the target compound’s solid-state properties.
Q & A
Q. Key Conditions :
- Solvent selection (DMF or THF for polar intermediates).
- Temperature control (0–25°C to prevent side reactions).
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Which analytical techniques are critical for confirming structural integrity and purity during synthesis?
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., methylsulfonyl protons at δ 3.1–3.3 ppm) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) with >98% purity thresholds .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 475.2) .
How can researchers address contradictions in reported biological activity data across assay systems?
Advanced
Discrepancies often arise from assay-specific variables:
- Assay Validation : Standardize enzyme concentrations (e.g., COX-2 inhibition assays at 10 nM) and buffer pH (7.4 vs. 6.8) .
- Orthogonal Methods : Cross-validate using SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic profiling .
- Meta-Analysis : Compare data across studies with matched experimental parameters (e.g., IC₅₀ values under identical substrate concentrations) .
What strategies are effective for elucidating structure-activity relationships (SAR) in analogs of this compound?
Q. Advanced
- Systematic Substitution : Modify aryl groups (e.g., 3-methylphenyl → 4-fluorophenyl) to assess impact on target affinity .
- Computational Modeling : Docking studies (AutoDock Vina) to predict interactions with catalytic sites (e.g., COX-2’s hydrophobic pocket) .
- Pharmacophore Mapping : Identify critical groups (e.g., methylsulfonyl for hydrogen bonding) using QSAR models .
Q. Table 1: SAR Trends in Structural Analogs
| Analog Modification | Biological Activity Change | Reference |
|---|---|---|
| Replacement of 4-methylbenzyl with 4-fluorobenzyl | 2-fold ↑ COX-2 inhibition | |
| Removal of methylsulfonyl | Loss of anti-inflammatory activity |
What methodological approaches optimize the pharmacokinetic profile in preclinical studies?
Q. Advanced
- Prodrug Design : Introduce ester moieties to enhance solubility (e.g., ethyl glycinate prodrugs) .
- Formulation Optimization : Nanoemulsions or cyclodextrin complexes to improve oral bioavailability .
- Metabolic Stability Assays : Liver microsome studies (human/rat) to identify metabolic hotspots (e.g., sulfanyl oxidation) .
How do structural features influence target interactions?
Q. Basic
- Sulfanyl Group : Participates in hydrophobic interactions with enzyme pockets (e.g., COX-2’s Val523) .
- Methylsulfonyl : Enhances binding via hydrogen bonding (e.g., with Ser530 in COX-2) .
- Aryl Substitutions : Electron-donating groups (e.g., methyl) improve membrane permeability .
What experimental designs mitigate synthetic challenges like low yields in final coupling steps?
Q. Advanced
- Catalyst Screening : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig couplings in N-arylation steps .
- Microwave-Assisted Synthesis : Reduce reaction times (30 mins vs. 24 hrs) for amide bond formation .
- In Situ Monitoring : ReactIR to track intermediate consumption and optimize stoichiometry .
How can researchers differentiate between on-target and off-target effects in cellular assays?
Q. Advanced
- CRISPR Knockout Models : Use COX-2 KO cells to confirm specificity in anti-inflammatory assays .
- Chemical Proteomics : SILAC (stable isotope labeling) to identify off-target protein binding .
- Dose-Response Analysis : EC₅₀ shifts in presence of competitive inhibitors (e.g., celecoxib for COX-2) .
What are the limitations of current stability studies, and how can they be improved?
Q. Advanced
- Forced Degradation Studies : Expose to UV light (ICH Q1B) to identify photodegradants .
- Long-Term Stability : Monitor under accelerated conditions (40°C/75% RH for 6 months) .
- LC-MS/MS Degradant Profiling : Identify oxidation products (e.g., sulfoxide derivatives) .
How do solvent polarity and pH affect crystallization for X-ray diffraction studies?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
